- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Cas no 97614-43-2 ([(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate)
![[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate structure](https://de.kuujia.com/scimg/cas/97614-43-2x500.png)
97614-43-2 structure
Produktname:[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- FLuorosugar
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose
- a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
- α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)
- D
- 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate
- 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
- AC-4271
- I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- 2-Deoxy-2-fluoro-
- CS-W009129
- [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- DTXSID601195315
- W-204163
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-
- 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- AU-004/43508497
- AKOS015919919
- 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose
- (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate
- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose
- STL555214
- AKOS005258511
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;
- (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose
- SCHEMBL1962648
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate
- AS-15478
- 97614-43-2
- A-D-arabinofuranose 1,3,5-Tribenzoate
- MFCD00083339
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate
- A-D- arabinofuranose
- BBL101418
-
- MDL: MFCD00083339
- Inchi: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1
- InChI-Schlüssel: JOAHVPNLVYCSAN-UXGLMHHASA-N
- Lächelt: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 464.127131g/mol
- Oberflächenladung: 0
- XLogP3: 5.2
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Anzahl drehbarer Bindungen: 10
- Monoisotopenmasse: 464.127131g/mol
- Monoisotopenmasse: 464.127131g/mol
- Topologische Polaroberfläche: 88.1Ų
- Schwere Atomanzahl: 34
- Komplexität: 695
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Farbe/Form: Weißes kristallines Pulver
- Dichte: 1.35
- Schmelzpunkt: 83.0 to 87.0 deg-C
- Siedepunkt: 584.1°C at 760 mmHg
- Flammpunkt: 295.7 °C
- Brechungsindex: 1.607
- Löslichkeit: Soluble in chloroform or dichloromethane
- PSA: 88.13000
- LogP: 3.98900
- Spezifische Rotation: +74 ± 2° (C=1 in CH2Cl2)
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- Lagerzustand:Sealed in dry,2-8°C
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Zolldaten
- HS-CODE:2932190090
- Zolldaten:
China Zollkodex:
2932190090Übersicht:
293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1111738-100g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98% | 100g |
$450 | 2023-09-03 | |
eNovation Chemicals LLC | Y1111738-10kg |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98% | 10kg |
$13500 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829543-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 95% | 5g |
¥138.60 | 2022-01-13 | |
Apollo Scientific | PC49254-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98+% | 5g |
£17.00 | 2025-03-22 | |
eNovation Chemicals LLC | D481125-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 95% | 5g |
$200 | 2024-05-24 | |
eNovation Chemicals LLC | D696048-100g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98% | 100g |
$135 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829543-25g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 95% | 25g |
¥799.00 | 2022-01-13 | |
Ambeed | A134316-5g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 5g |
$12.0 | 2025-02-20 | |
Alichem | A019094834-25g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 25g |
$270.48 | 2023-08-31 | |
eNovation Chemicals LLC | D547130-5g |
2-deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 97% | 5g |
$120 | 2024-05-24 |
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt → 60 °C; 3 h, 60 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; rt; 12 h, rt → 40 °C; 12 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
Referenz
- Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liverProceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux
Referenz
- Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanineTetrahedron Letters, 2014, 55(22), 3358-3360,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt; 3 h, 60 °C; 1.5 h, 70 °C
Referenz
- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Deoxo-Fluor Solvents: Toluene
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Synthesis of 2-deoxy-2-fluoro-arabinose derivatives, European Patent Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Hydrofluoric acid Solvents: Ethyl acetate , Water ; 3 h, 80 °C
1.2 Reagents: Triethylamine ; 3 h, heated
1.2 Reagents: Triethylamine ; 3 h, heated
Referenz
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux
Referenz
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-MethylguanineJournal of the American Chemical Society, 2008, 130(35), 11570-11571,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C
Referenz
- Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Triethylamine trihydrofluoride Solvents: Acetonitrile ; 36 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 18 h, 40 - 42 °C
Referenz
- Method for synthesizing nucleoside analog clofarabine, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: (T-4)-(4-Carboxyphenyl)trifluorosulfur Solvents: Dichloromethane ; cooled; rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives, China, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 3 h, rt → 60 °C; 1.5 h, 70 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Potassium fluoride Solvents: Chloroform , Water ; 4 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
Referenz
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane
Referenz
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studiesNucleic Acids Research, 2000, 28(18), 3625-3635,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate
Referenz
- Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glyconTetrahedron Letters, 1996, 37(1), 17-20,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C
Referenz
- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite DerivativeNucleosides, 2003, 22(5-8), 1343-1346,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Hydrofluoric acid Catalysts: Iron(III) acetylacetonate Solvents: 1,4-Dioxane
Referenz
- Preparation of fluoro-sugars and other fluoro compounds, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Pyridine , Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
Referenz
- Direct and convenient conversion of alcohols to fluoridesOrganic Letters, 2004, 6(9), 1465-1468,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 60 °C; 60 °C → 70 °C
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referenz
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Hydrofluoric acid , Potassium bifluoride Solvents: (±)-Propylene glycol , Water ; rt → 160 °C; 130 - 160 °C; 5 h, 130 - 160 °C; cooled
1.2 Reagents: Water ; 1 h, cooled
1.2 Reagents: Water ; 1 h, cooled
Referenz
- Method for preparing clofarabine with high yield, China, , ,
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Raw materials
- 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
- α-D-Ribofuranose, 1,3,5-tribenzoate 2-fluorosulfate (9CI)
- α-D-Arabinofuranose, 1,3,5-tribenzoate
- 1,2,3,5-Tetra-O-benzoyl-β-L-arabinofuranose
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Preparation Products
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97614-43-2)[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
Bestellnummer:A845731
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:06
Preis ($):571.0
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Verwandte Literatur
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
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